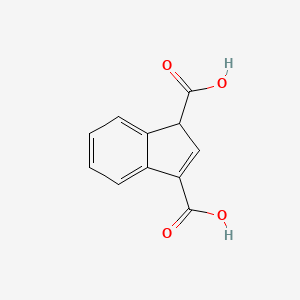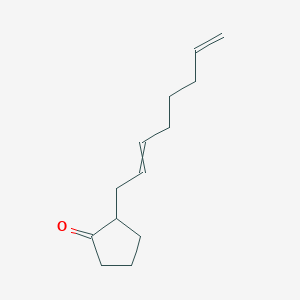
2-(Octa-2,7-dien-1-YL)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octa-2,7-dien-1-yl)cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with an octadienyl group. This compound is of interest due to its unique structure, which combines a cyclopentanone moiety with a conjugated diene system. Such structures are often found in natural products and synthetic intermediates, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octa-2,7-dien-1-yl)cyclopentan-1-one can be achieved through several methods:
Nazarov Cyclization: This method involves the cyclization of divinyl ketones under acidic conditions to form cyclopentenones. The reaction typically requires a Lewis acid catalyst such as aluminum chloride.
Saegusa–Ito Oxidation: This method involves the oxidation of cyclopentanones to cyclopentenones using palladium(II) acetate and benzoquinone.
Ring-Closing Metathesis: This method involves the formation of cyclopentenones from dienes using a ruthenium-based catalyst.
Pauson–Khand Reaction: This method involves the reaction of alkenes, alkynes, and carbon monoxide in the presence of a cobalt catalyst to form cyclopentenones.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-(Octa-2,7-dien-1-yl)cyclopentan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Conjugate Addition: The conjugated diene system allows for Michael addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Conjugate Addition: Reagents such as organocuprates and enolates are commonly used.
Major Products Formed
Oxidation: Products include carboxylic acids and esters.
Reduction: Products include alcohols.
Substitution: Products include substituted cyclopentanones.
Conjugate Addition: Products include 1,4-addition products.
Scientific Research Applications
2-(Octa-2,7-dien-1-yl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Octa-2,7-dien-1-yl)cyclopentan-1-one involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, while the cyclopentanone moiety can undergo nucleophilic attack. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Contains a similar cyclopentanone ring but lacks the octadienyl group.
Cyclohexenone: Contains a six-membered ring instead of a five-membered ring.
Cycloheptenone: Contains a seven-membered ring instead of a five-membered ring.
Uniqueness
2-(Octa-2,7-dien-1-yl)cyclopentan-1-one is unique due to its combination of a cyclopentanone ring with a conjugated diene system. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Properties
CAS No. |
76453-20-8 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-octa-2,7-dienylcyclopentan-1-one |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-7-9-12-10-8-11-13(12)14/h2,6-7,12H,1,3-5,8-11H2 |
InChI Key |
XURPBXFRQHRKIP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCC1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


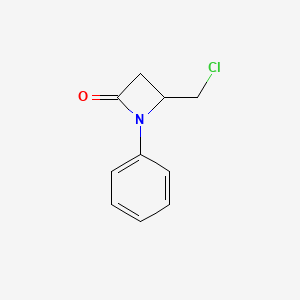
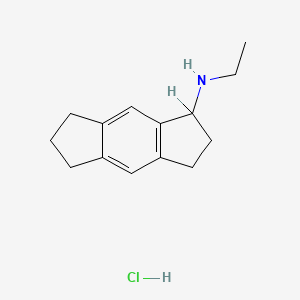

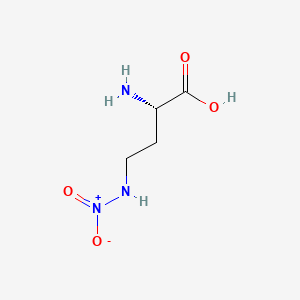
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)
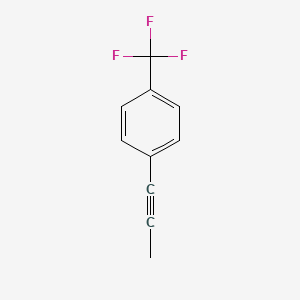

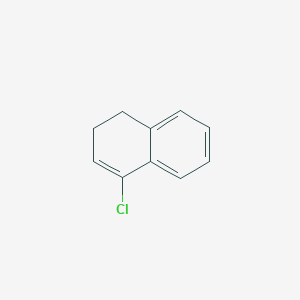
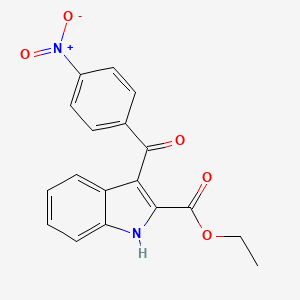
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline](/img/structure/B14435386.png)
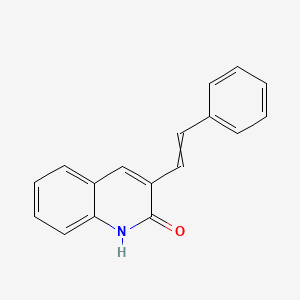
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)
